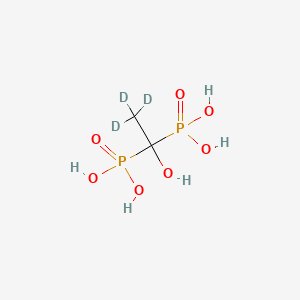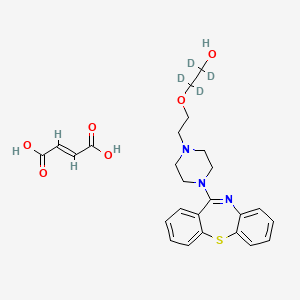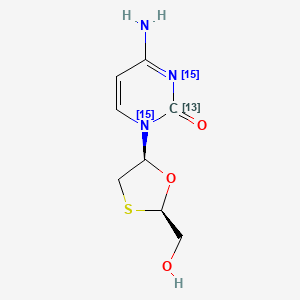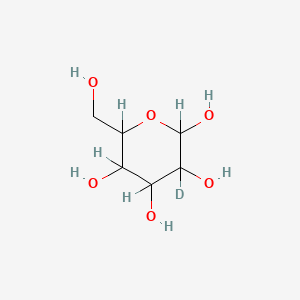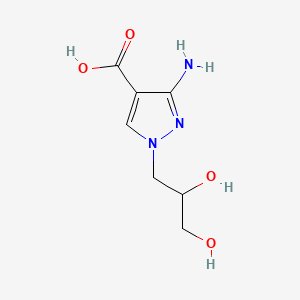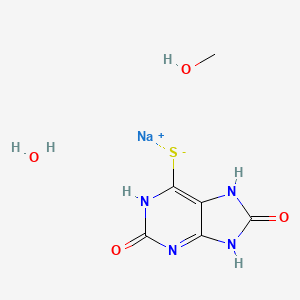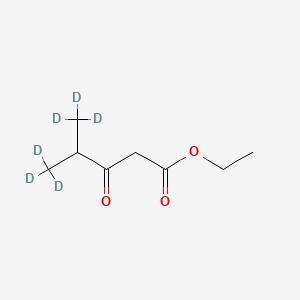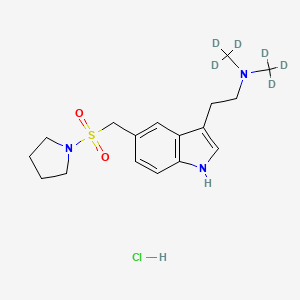
Silicon 2,3-naphthalocyanine dihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicon 2,3-naphthalocyanine dihydroxide is a chemical compound with the empirical formula C48H26N8O2Si . It has a molecular weight of 774.86 g/mol . This compound is typically found in powder form and has a dye content of 80% .
Molecular Structure Analysis
The molecular structure of Silicon 2,3-naphthalocyanine dihydroxide is complex, with a silicon atom at the center surrounded by multiple rings of carbon, nitrogen, and hydrogen atoms . The silicon atom forms two additional axial bonds, which reduce aggregation in solution .Physical And Chemical Properties Analysis
Silicon 2,3-naphthalocyanine dihydroxide is a solid with a molecular weight of 774.86 g/mol . It has a dye content of 80% and a maximum wavelength (λmax) of 785 nm . The density of this compound is 1.3±0.1 g/cm3 .Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Orientations Futures
While specific future directions for Silicon 2,3-naphthalocyanine dihydroxide are not mentioned in the sources, silicon phthalocyanines are being explored for applications in photouncaging techniques, photothermal and photoimmunotherapy, photovoltaics, optoelectronics, and photocatalysis . These areas could potentially be relevant for Silicon 2,3-naphthalocyanine dihydroxide as well.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Silicon 2,3-naphthalocyanine dihydroxide can be achieved through a multistep process involving the preparation of intermediate compounds.", "Starting Materials": [ "Silicon tetrachloride", "2,3-dicyanonaphthalene", "Sodium hydroxide", "Hydrogen peroxide", "Acetone" ], "Reaction": [ "Step 1: Synthesis of 2,3-naphthalocyanine\n- Mix 2,3-dicyanonaphthalene and silicon tetrachloride in anhydrous acetone\n- Add sodium hydroxide to the mixture and stir for 24 hours\n- Filter the resulting solid and wash with acetone\n\nStep 2: Synthesis of Silicon 2,3-naphthalocyanine dichloride\n- Dissolve the 2,3-naphthalocyanine in dichloromethane\n- Add silicon tetrachloride and stir for 24 hours\n- Filter the resulting solid and wash with dichloromethane\n\nStep 3: Synthesis of Silicon 2,3-naphthalocyanine dihydroxide\n- Dissolve Silicon 2,3-naphthalocyanine dichloride in water\n- Add hydrogen peroxide and stir for 24 hours\n- Filter the resulting solid and wash with water\n- Dry the product under vacuum" ] } | |
Numéro CAS |
92396-90-2 |
Nom du produit |
Silicon 2,3-naphthalocyanine dihydroxide |
Formule moléculaire |
C48H80N8O2Si |
Poids moléculaire |
829.307 |
InChI |
InChI=1S/C48H80N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h25-54,57-58H,1-24H2 |
Clé InChI |
VLVPZHPCZCEGRU-UHFFFAOYSA-N |
SMILES |
C1CCC2CC3C(CC2C1)C4NC3NC5C6CC7CCCCC7CC6C8N5[Si](N9C(N4)C1CC2CCCCC2CC1C9NC1C2CC3CCCCC3CC2C(N1)N8)(O)O |
Origine du produit |
United States |
Q & A
Q1: What makes Silicon 2,3-naphthalocyanine dihydroxide a promising candidate for cancer treatment?
A: The research abstract highlights the use of Silicon 2,3-naphthalocyanine dihydroxide encapsulated within Polyethylene glycol phospholipids nanoparticles for potential cancer treatment using near-infrared (NIR) laser-induced combination therapy []. While the abstract doesn't provide in-depth information about the compound's mechanism of action, its incorporation into nanoparticles designed for NIR laser-induced therapy suggests potential applications in photodynamic therapy (PDT) or photothermal therapy (PTT).
Q2: What is the significance of encapsulating Silicon 2,3-naphthalocyanine dihydroxide within Polyethylene glycol phospholipids nanoparticles?
A: Encapsulating Silicon 2,3-naphthalocyanine dihydroxide within Polyethylene glycol phospholipids nanoparticles (SiNcOH-DSPE-PEG(NH2) NPs) likely serves several purposes []. Firstly, it can improve the solubility and biocompatibility of the compound. Secondly, it allows for targeted delivery to tumor sites, potentially enhancing treatment efficacy and minimizing off-target effects. Lastly, the nanoparticle formulation may offer controlled release of the compound, leading to a sustained therapeutic effect.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



